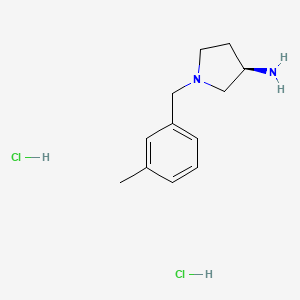

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound used in scientific research . It exhibits perplexing properties and its burstiness allows for varied applications, ranging from drug development to organic synthesis.

Molecular Structure Analysis

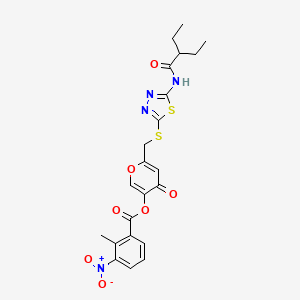

The molecular structure of this compound can be represented by the linear formula: C12H19N2Cl1 . The InChI string representation is: 1S/C12H18N2.ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;/h2-4,7,12H,5-6,8-9,13H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid . It does not have a flash point . The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It should be stored in a non-combustible solid storage class .Aplicaciones Científicas De Investigación

Synthesis and Utility in Pharmaceutical Intermediates

Synthesis of Stereoisomers for Antibacterial Applications : The compound has been used in the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are crucial intermediates in the preparation of quinolone antibacterials. This involves the use of S-α-methylbenzyl as a chiral auxiliary to separate diastereomeric 2-pyrrolidinones (Schroeder et al., 1992).

Preparation of Chiral 3-Substituted Pyrrolidines : The chiral α-methylbenzyl functionality of this compound serves as a nitrogen protecting group and a chiral auxiliary. This has enabled the synthesis of (R) and (S)-3-methyl-3-aminomethylpyrrolidines, which are important for pharmaceutical applications (Suto, Turner & Kampf, 1992).

Applications in Organic Chemistry and Catalysis

Asymmetric Synthesis of Dihydroxyhomoprolines : The compound plays a role in the asymmetric synthesis of dihydroxyhomoprolines, a novel class of compounds. This involves diastereoselective conjugate additions of lithium amides, crucial for creating enantiopure pyrrolidines (Davies et al., 2013).

Development of Chiral Derivatizing Agents : The compound has been explored for its potential in creating chiral derivatizing agents for the separation of enantiomeric amines, an essential process in various chemical syntheses and analytical methods (Gal & Sedman, 1984).

Role in Geminal Dehydrogenation of Amines : It has been studied in the context of reactions with molybdenum pentachloride, where its dehydrogenative oxidation properties are of interest. Such reactions are relevant in the development of novel catalytic processes (Bartalucci et al., 2017).

Pyrrolidine-Based Chiral Organocatalysts : This compound forms the basis for developing efficient asymmetric Michael addition catalysts, aiding in the synthesis of γ-nitrocarbonyl compounds with high yield and stereoselectivity, important in organic synthesis (Singh et al., 2012).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It does not have a flash point . The safety data sheet suggests that if inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists . If swallowed, rinse mouth and seek medical attention .

Propiedades

IUPAC Name |

(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISTQNDEAYXJJ-CURYUGHLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)

![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)

![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)

![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)